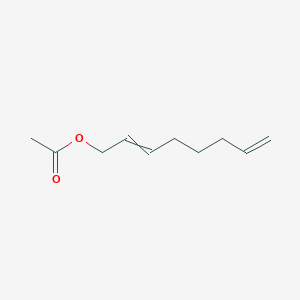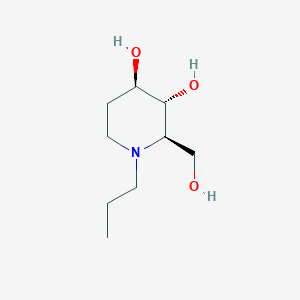![molecular formula C24H18N2O B14174446 ([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone CAS No. 922525-62-0](/img/structure/B14174446.png)
([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group and a beta-carboline moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a beta-carboline precursor under specific conditions. The reaction often requires the use of catalysts, such as palladium or copper, and may involve steps like halogenation, Suzuki coupling, and cyclization.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites of these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Beta-carboline derivatives: Compounds with the beta-carboline core but different substituents.
Uniqueness
([1,1’-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: is unique due to its combination of biphenyl and beta-carboline moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
922525-62-0 |
|---|---|
Molekularformel |
C24H18N2O |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H18N2O/c27-24(18-12-10-17(11-13-18)16-6-2-1-3-7-16)23-22-20(14-15-25-23)19-8-4-5-9-21(19)26-22/h1-13,26H,14-15H2 |
InChI-Schlüssel |
MMWKXIJFQIETAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


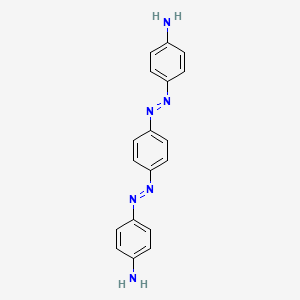

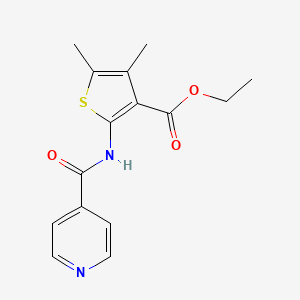
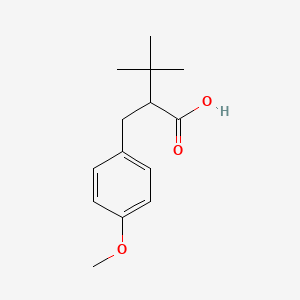
![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)
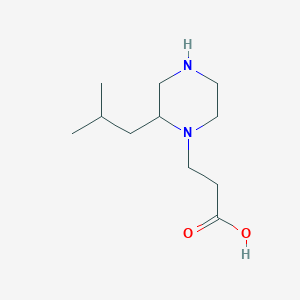

![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)


